YM114

Description

Properties

CAS No. |

153608-99-2 |

|---|---|

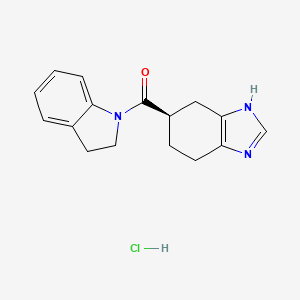

Molecular Formula |

C16H18ClN3O |

Molecular Weight |

303.78 g/mol |

IUPAC Name |

2,3-dihydroindol-1-yl-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride |

InChI |

InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H/t12-;/m1./s1 |

InChI Key |

GZXONPGTMHLBKQ-UTONKHPSSA-N |

Isomeric SMILES |

C1CC2=C(C[C@@H]1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-((2,3-dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride KAE 393 KAE-393 YM 114 YM-114 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nimbolide

A Note on the Initial Query: The initial request for information on "YM114" did not yield relevant scientific literature. The following guide focuses on the well-documented mechanism of action of Nimbolide , a natural product with a comprehensively studied interaction with the E3 ubiquitin ligase RNF114.

This technical guide provides a detailed overview of the molecular mechanism of action of Nimbolide, a terpenoid natural product derived from the Neem tree (Azadirachta indica). The primary audience for this document is researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Covalent Modification of RNF114

The central mechanism of Nimbolide's anti-cancer activity involves the direct covalent modification of the E3 ubiquitin ligase RNF114.[1][2][3][4][5][6] Nimbolide possesses a cyclic enone that acts as a Michael acceptor, allowing it to covalently bind to specific cysteine residues on its target proteins.[2] Through activity-based protein profiling (ABPP), a powerful chemoproteomic technique, Cysteine-8 (C8) of RNF114 has been identified as a primary target of Nimbolide in breast cancer cells.[1][2] This C8 residue is located within a functionally significant, intrinsically disordered region in the N-terminus of RNF114, which is crucial for substrate recognition.[1][2]

The covalent binding of Nimbolide to C8 on RNF114 disrupts the ligase's ability to recognize and bind to its substrates.[1][3] This steric hindrance or conformational change effectively inhibits the ubiquitination and subsequent proteasomal degradation of RNF114 substrates.[1][2][3]

Downstream Signaling Consequences

The inhibition of RNF114's function by Nimbolide leads to the stabilization and accumulation of its key substrates, which include the tumor suppressor protein p21 (also known as CDKN1A) and PARP1 (Poly [ADP-ribose] polymerase 1).[1][7][8]

1. Stabilization of the Tumor Suppressor p21:

RNF114 is known to ubiquitinate and promote the degradation of p21, a critical cell cycle inhibitor.[1][3] By covalently modifying RNF114, Nimbolide blocks this process, leading to a rapid increase in intracellular p21 levels.[1][2][3] The stabilization of p21 contributes to the anti-proliferative effects of Nimbolide in cancer cells.[1]

2. Induction of PARP1 Trapping:

More recently, it has been discovered that RNF114 also targets PARylated-PARP1 for ubiquitination and degradation, particularly in response to DNA damage.[7][8] Nimbolide's inhibition of RNF114 prevents the removal of PARP1 from DNA lesions, leading to a phenomenon known as "PARP1 trapping."[7][8] This effect is synthetically lethal in cancers with mutations in BRCA genes, which are deficient in homologous recombination repair.[7]

Quantitative Data

The following tables summarize the key quantitative findings related to Nimbolide's mechanism of action.

Table 1: Cellular Effects of Nimbolide

| Cell Line | Assay | Metric | Value | Reference |

| 231MFP Breast Cancer | Cell Proliferation | IC50 | ~1-10 µM (48h) | [1] |

| HCC38 Breast Cancer | Cell Proliferation | IC50 | ~1-10 µM (48h) | [1] |

| 231MFP Breast Cancer | Apoptosis | % Apoptotic Cells | Significant increase with Nimbolide treatment | [1] |

Table 2: Biochemical Effects of Nimbolide

| Experiment | Target | Effect | Concentration | Reference |

| In vitro ubiquitination assay | RNF114 autoubiquitination | Inhibition | 100 µM | [3] |

| In vitro ubiquitination assay | p21 ubiquitination by RNF114 | Inhibition | 100 µM | [3] |

| IsoTOP-ABPP in 231MFP cells | RNF114 | Isotopic ratio >4 (indicating target engagement) | 10 µM | [3] |

Experimental Protocols

1. Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP):

This chemoproteomic method is used to identify the specific protein targets of a small molecule in a complex biological system.[1][3]

-

Cell Treatment: Cancer cells (e.g., 231MFP) are treated with either DMSO (vehicle control) or Nimbolide.

-

Proteome Labeling: The proteomes from both treated and control cells are harvested and labeled with a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne). This probe reacts with cysteine residues that are not already modified by Nimbolide.

-

Click Chemistry: A reporter tag, containing an isotopic label (e.g., heavy or light TEV-biotin tag), is attached to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").

-

Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads. The proteins are then digested on-bead with trypsin.

-

Isotopic Labeling and Mass Spectrometry: The resulting peptides are isotopically labeled, and the ratio of heavy to light peptides is quantified by liquid chromatography-mass spectrometry (LC-MS/MS). A high ratio for a particular peptide indicates that Nimbolide protected the corresponding cysteine residue from labeling by the IA-alkyne probe, thus identifying it as a target.

2. In Vitro RNF114 Ubiquitination Assay:

This biochemical assay is used to directly assess the effect of Nimbolide on the enzymatic activity of RNF114.[3]

-

Reaction Components: Recombinant E1 activating enzyme (e.g., GST-Ube1), E2 conjugating enzyme (e.g., GST-UBE2D1), purified RNF114, Flag-tagged ubiquitin, and ATP are combined in a reaction buffer. The substrate, such as p21, can also be included.

-

Inhibitor Treatment: Purified RNF114 is pre-incubated with either DMSO or Nimbolide.

-

Reaction Initiation: The ubiquitination reaction is initiated by the addition of the E1, E2, ubiquitin, and ATP mixture.

-

Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the Flag tag (to detect ubiquitinated species) or the substrate (e.g., p21). A decrease in the high molecular weight smear of ubiquitinated proteins in the presence of Nimbolide indicates inhibition of RNF114 activity.

Visualizations

Signaling Pathway of Nimbolide's Action

Caption: Nimbolide covalently binds to RNF114, inhibiting substrate ubiquitination.

Experimental Workflow for isoTOP-ABPP

Caption: Workflow for identifying Nimbolide's targets using isoTOP-ABPP.

References

- 1. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - OAK Open Access Archive [oak.novartis.com]

- 6. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Discovery and Synthesis of YM-114 (KAE-393): A Potent 5-HT3 Receptor Antagonist

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of YM-114 (KAE-393), a potent and selective serotonin 5-HT3 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

YM-114 (KAE-393) is the (R)-enantiomer of 5-[(2,3-dihydro-1-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride.[1] It is a derivative of the potent 5-HT3 receptor antagonist, YM060.[1][2] YM-114 exhibits high affinity and selectivity for the 5-HT3 receptor, a ligand-gated ion channel, and has demonstrated significant efficacy in preclinical models of gastrointestinal motility and emesis. Its stereoselective nature, with the (R)-enantiomer being substantially more active than the (S)-enantiomer, highlights the specific structural requirements for potent 5-HT3 receptor antagonism.[1][2]

Discovery and Rationale

The development of YM-114 stemmed from research programs aimed at identifying novel and potent 5-HT3 receptor antagonists. The 5-HT3 receptor is a well-established therapeutic target for the management of nausea and vomiting, particularly that induced by chemotherapy, as well as for certain gastrointestinal disorders like irritable bowel syndrome (IBS).[3] The rationale for the development of YM-114 was to create a compound with high potency, selectivity, and a favorable pharmacokinetic profile. The derivatization of the existing potent antagonist YM060 led to the identification of YM-114.

Synthesis

While a detailed step-by-step synthesis protocol for YM-114 is not publicly available in the reviewed literature, its chemical name, (R)-5-[(2,3-dihydro-1-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride, and its classification as a derivative of YM060, provide a clear indication of its synthetic route. The synthesis would logically involve the coupling of (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid with 2,3-dihydroindole, followed by conversion to the hydrochloride salt. The key challenge in the synthesis is the stereoselective preparation of the chiral tetrahydrobenzimidazole core.

A plausible synthetic workflow is outlined below:

Pharmacological Profile

YM-114 is a highly potent and selective antagonist of the 5-HT3 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

The in vitro binding affinity and functional antagonism of YM-114 have been determined in various assays.

| Parameter | Assay Details | Value | Reference |

| Ki (5-HT3 Receptor) | [3H]GR65630 binding to N1E-115 cell membranes | 0.341 nM | [1] |

| Ki (S-enantiomer) | [3H]GR65630 binding to N1E-115 cell membranes | 616 nM | [1] |

| pA2 | 5-HT-induced contraction in isolated guinea pig colon | 9.08 | [2] |

| EC50 (Functional Antagonism) | 5-HT-induced depolarization of the nodose ganglion | 1.39 nM | [1] |

| pKi (5-HT4 Receptor) | [3H]-GR113808 binding in guinea pig striatum | 5.13 | [4] |

In Vivo Activity

The in vivo efficacy of YM-114 has been demonstrated in several animal models.

| Parameter | Animal Model | Value | Reference |

| ED50 (Bradycardia Inhibition) | 5-HT-induced bradycardia in anesthetized rats (i.v.) | 0.31 µg/kg | [1] |

| Apparent DR2 (Bradycardia) | 5-HT-induced bradycardia in anesthetized rats (i.v.) | 0.068 µg/kg | [5] |

| ED50 (Stress-induced defecation) | Restraint stress-induced increase in fecal pellet output in rats (p.o.) | 6.9 µg/kg | [1] |

| ED50 (5-HT-induced defecation) | 5-HT-induced increase in fecal pellet output in rats (p.o.) | 72.5 µg/kg | [1] |

| ED50 (TRH-induced defecation) | TRH-induced increase in fecal pellet output in rats (p.o.) | 154.6 µg/kg | [1] |

| ED50 (Stress-induced diarrhea) | Restraint stress-induced diarrhea in rats (p.o.) | 9.7 µg/kg | [1] |

| ED50 (5-HT-induced diarrhea) | 5-HT-induced diarrhea in mice (p.o.) | 52.4 µg/kg | [1] |

Mechanism of Action and Signaling Pathway

YM-114 acts as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to the rapid influx of cations (primarily Na+ and K+), resulting in neuronal depolarization. By binding to the receptor, YM-114 prevents the binding of serotonin and subsequent channel opening, thereby inhibiting the downstream signaling cascade.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for the characterization of YM-114.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of YM-114 for the 5-HT3 receptor.

-

Materials:

-

Membrane preparations from N1E-115 cells (neuroblastoma cell line expressing 5-HT3 receptors).

-

[3H]GR65630 (radiolabeled 5-HT3 receptor antagonist).

-

YM-114 and its S-enantiomer at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]GR65630 and varying concentrations of the test compound (YM-114 or its S-enantiomer) in the incubation buffer.

-

Allow the binding to reach equilibrium (e.g., incubate for a specific time at a specific temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Inhibition of 5-HT-Induced Bradycardia in Anesthetized Rats

-

Objective: To determine the in vivo potency (ED50) of YM-114 in antagonizing a 5-HT3 receptor-mediated physiological response.

-

Animals: Anesthetized rats (e.g., Sprague-Dawley).

-

Procedure:

-

Anesthetize the rats and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

-

Administer a bolus injection of 5-HT (e.g., 30 µg/kg, i.v.) to induce a transient bradycardia (Bezold-Jarisch reflex).

-

Administer varying doses of YM-114 (i.v.) prior to the 5-HT challenge.

-

Measure the change in heart rate in response to the 5-HT challenge after each dose of YM-114.

-

Calculate the dose of YM-114 that produces a 50% inhibition of the 5-HT-induced bradycardia (ED50).

-

Conclusion

YM-114 (KAE-393) is a well-characterized, potent, and selective 5-HT3 receptor antagonist. Its high affinity for the 5-HT3 receptor, coupled with its demonstrated in vivo efficacy in relevant animal models, underscores its potential as a therapeutic agent for conditions mediated by 5-HT3 receptor activation. The stereoselective nature of its activity provides valuable insights into the structure-activity relationship for this class of compounds. This technical guide summarizes the key data and methodologies associated with the discovery and preclinical development of YM-114, offering a valuable resource for researchers in the field.

References

- 1. Comparison of the effects of trimebutine and YM114 (KAE-393), a novel 5-HT3 receptor antagonist, on stress-induced defecation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. [Serotonin (5-HT)3 receptors: antagonists and their pharmacological profiles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of serotonin (5-HT)3-receptor antagonists YM060, YM114 (KAE-393), ondansetron and granisetron on 5-HT4 receptors and gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

Unveiling the Pharmacological Profile of YM114 (Esaxerenone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM114, chemically known as Esaxerenone, is a novel, orally active, non-steroidal selective mineralocorticoid receptor (MR) antagonist.[1][2] Developed by Daiichi Sankyo, it has been approved in Japan for the treatment of hypertension and is under investigation for diabetic nephropathy.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of YM114, consolidating key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy.

Mechanism of Action

Esaxerenone functions by selectively binding to and inhibiting the mineralocorticoid receptor, thereby blocking the actions of aldosterone.[5] Overactivation of the MR by aldosterone contributes to sodium and water retention, leading to increased blood pressure and potentially contributing to organ damage in conditions like heart failure and kidney disease.[3][5] By antagonizing the MR, esaxerenone promotes the excretion of sodium and water, which in turn helps to lower blood volume and blood pressure.[5]

Notably, esaxerenone's non-steroidal structure confers high selectivity for the MR, with a significantly lower affinity for other steroid hormone receptors, which is anticipated to result in fewer endocrine-related side effects compared to steroidal MR antagonists.[5][6] In vitro studies have demonstrated that the half-maximal inhibitory concentration (IC50) of esaxerenone for the transcriptional activity of human MR is 3.7 nmol/L, compared to 66 nmol/L for spironolactone and 970 nmol/L for eplerenone, highlighting its high potency.[7]

Signaling Pathway of Esaxerenone's Action

Pharmacokinetics

The pharmacokinetic profile of esaxerenone has been characterized in both preclinical and clinical studies, demonstrating its suitability for once-daily oral administration.

Absorption and Distribution

Following oral administration, esaxerenone is well-absorbed, with a high absolute bioavailability of approximately 89.0% in the fasting state and 90.8% in the postprandial state in healthy Japanese subjects, indicating that food has no clinically significant effect on its absorption.[8] The time to reach peak plasma concentration (Tmax) is approximately 2.5 to 3.5 hours.[4] Esaxerenone exhibits a large volume of distribution, suggesting wide distribution into tissues.[9][10] The blood-to-plasma ratio is 0.628, indicating low partitioning to blood components.[11]

Metabolism and Excretion

Esaxerenone is primarily metabolized in the liver via multiple pathways, including oxidation by CYP3A4/3A5, glucuronidation by several UGT isoforms, and hydrolysis.[4][11] This multi-pathway metabolism reduces the risk of significant drug-drug interactions.[2][11] The major circulating component in plasma is unchanged esaxerenone (40.8%), followed by its O-glucuronide (M4, 21.4%), acyl-glucuronide of an amide-bond hydrolysate (M11, 8.0%), and a deshydroxyethyl form (M1, 1.7%).[11]

Excretion occurs predominantly through the feces. Following a single oral dose of radiolabeled esaxerenone, approximately 54.0% of the radioactivity was recovered in the feces and 38.5% in the urine.[11] Unchanged esaxerenone accounted for 18.7% of the dose in feces and only 1.6% in urine, suggesting that renal excretion plays a minor role in its elimination.[4][11] This characteristic implies that the pharmacokinetics of esaxerenone are not significantly affected by renal impairment.[2][11] The elimination half-life is approximately 19-20 hours, supporting a once-daily dosing regimen.[2][4]

Table 1: Summary of Pharmacokinetic Parameters of Esaxerenone in Humans

| Parameter | Value | Reference |

| Absolute Bioavailability | ~90% | [8] |

| Time to Peak Plasma Concentration (Tmax) | 2.5 - 3.5 hours | [4] |

| Elimination Half-life (t1/2) | ~19 - 20 hours | [2][4] |

| Primary Route of Elimination | Hepatic Metabolism | [4][9] |

| Primary Excretion Route | Feces (~54%) | [11] |

| Urinary Excretion (unchanged drug) | ~1.6% | [11] |

Pharmacodynamics and Clinical Efficacy

Clinical studies have consistently demonstrated the antihypertensive and renoprotective effects of esaxerenone.

Antihypertensive Effects

Phase II and III clinical trials have established the efficacy of esaxerenone in lowering blood pressure in patients with essential hypertension.[7][12] In a phase 3 study (ESAX-HTN), esaxerenone (2.5 mg and 5 mg daily) was compared to eplerenone (50 mg daily). The study met its primary endpoint, demonstrating that esaxerenone 2.5 mg was non-inferior to eplerenone 50 mg in reducing sitting systolic and diastolic blood pressure after 12 weeks of treatment.[7][13] Furthermore, esaxerenone 5 mg showed superior blood pressure-lowering effects compared to both esaxerenone 2.5 mg and eplerenone 50 mg.[7] Long-term studies have shown a stable antihypertensive effect for up to 52 weeks, both as monotherapy and in combination with other antihypertensive agents.[2][14]

Table 2: Blood Pressure Reduction in a Phase 3 Study (ESAX-HTN) at 12 Weeks

| Treatment Group | Change in Sitting Systolic BP (mmHg) | Change in Sitting Diastolic BP (mmHg) | Reference |

| Esaxerenone 2.5 mg/day | -13.7 | Not specified | [15] |

| Esaxerenone 5 mg/day | -16.9 | Not specified | [15] |

| Eplerenone 50 mg/day | -12.1 | Not specified | [15] |

Renoprotective Effects

Esaxerenone has also shown promise in providing renal protection, particularly in patients with diabetic kidney disease.[9] Studies have demonstrated that esaxerenone can significantly reduce the urinary albumin-to-creatinine ratio (UACR) in patients with type 2 diabetes and albuminuria who are already receiving treatment with a renin-angiotensin system (RAS) inhibitor.[15][16] This effect on albuminuria appears to be, at least in part, independent of its blood pressure-lowering effects.[15]

Experimental Workflow for Assessing Renoprotective Effects

Safety and Tolerability

Esaxerenone is generally well-tolerated. The most notable adverse event associated with mineralocorticoid receptor antagonists is hyperkalemia (elevated serum potassium levels).[6] While the incidence of hyperkalemia was slightly higher in the esaxerenone groups compared to eplerenone in some studies, it was generally manageable.[7] Careful monitoring of serum potassium levels is recommended, especially when initiating treatment or in patients with renal impairment.[2][6] Importantly, due to its high selectivity, esaxerenone is associated with a very low incidence of endocrine-related side effects such as gynecomastia, which are more common with non-selective steroidal MRAs like spironolactone.[6]

Experimental Protocols

Determination of Plasma Concentrations (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)

-

Objective: To quantify the concentration of esaxerenone in plasma samples.

-

Methodology:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the drug and its internal standard.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to separate esaxerenone from endogenous plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source operating in the negative ion mode.[4][8]

-

Quantification: Multiple-reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for esaxerenone (e.g., m/z 465–365) and its deuterated internal standard (e.g., m/z 472–370).[4][8] The concentration of esaxerenone is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

-

Lower Limit of Quantification (LLOQ): Typically around 0.1 ng/mL.[4][8]

In Vitro Mineralocorticoid Receptor (MR) Transcriptional Activity Assay

-

Objective: To determine the inhibitory potency of esaxerenone on MR-mediated gene transcription.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293 cells) is transiently co-transfected with a plasmid encoding the human or rat mineralocorticoid receptor and a reporter gene plasmid containing an MR-responsive element linked to a luciferase reporter gene.

-

Compound Treatment: The transfected cells are incubated with varying concentrations of esaxerenone in the presence of a fixed concentration of aldosterone (the MR agonist).

-

Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The inhibitory activity of esaxerenone is calculated as the percentage reduction in aldosterone-induced luciferase activity. The IC50 value (the concentration of esaxerenone that inhibits 50% of the maximal aldosterone response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Conclusion

YM114 (Esaxerenone) is a potent and selective non-steroidal mineralocorticoid receptor antagonist with a favorable pharmacological profile. Its high bioavailability, long half-life, and metabolism through multiple pathways make it a suitable candidate for once-daily oral administration with a low potential for drug-drug interactions. Clinical trials have robustly demonstrated its efficacy in lowering blood pressure and have shown promising renoprotective effects. With a good safety and tolerability profile, particularly with respect to endocrine side effects, esaxerenone represents a valuable therapeutic option for the management of hypertension and potentially for the treatment of diabetic kidney disease. Further research will continue to elucidate its full therapeutic potential in various cardiovascular and renal conditions.

References

- 1. medbox.iiab.me [medbox.iiab.me]

- 2. [Pharmacological profile, clinical efficacy, and safety of esaxerenone (Minnebro® tablets 1.25 mg, 2.5 mg, 5 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Esaxerenone used for? [synapse.patsnap.com]

- 4. Pharmacokinetics and Safety of Single-Dose Esaxerenone in Japanese Subjects with Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Esaxerenone? [synapse.patsnap.com]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Esaxerenone, a Novel Mineralocorticoid Receptor Antagonist: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Pharmacokinetics, Metabolism, and Excretion of [14C]Esaxerenone, a Novel Mineralocorticoid Receptor Blocker in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of esaxerenone (CS-3150) for the treatment of essential hypertension: a phase 2 randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Study in Japan of Esaxerenone for Treatment of Essential Hypertension - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 14. Long-term phase 3 study of esaxerenone as mono or combination therapy with other antihypertensive drugs in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Efficacy and Safety of Esaxerenone in Hypertensive Patients with Diabetic Kidney Disease: A Multicenter, Open-Label, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

YM114: A Technical Guide to its Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of YM114 for serotonin receptors. YM114, also known as KAE-393, is a potent and selective antagonist of the serotonin 5-HT3 receptor. This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and visualizes the relevant signaling pathways and experimental workflows.

Core Data: Binding Affinity of YM114

The binding affinity of YM114 has been characterized primarily at the 5-HT3 receptor, with some data available for the 5-HT4 receptor. The following table summarizes the available quantitative data.

| Receptor Subtype | Test System | Radioligand | Value | Unit | Reference |

| 5-HT3 | N1E-115 cell membranes | [3H]GR65630 | 0.341 | Ki (nM) | [1] |

| 5-HT3 | Rat cerebral cortex | [3H]GR65630 | 0.32 (pKi 9.5) | Ki (nM) | [2] |

| 5-HT4 | Guinea pig striatum | [3H]GR113808 | 7413 (pKi 5.13) | Ki (nM) | [2] |

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of YM114's binding affinity for serotonin receptors typically involves radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of YM114 for the 5-HT3 receptor.

1. Materials:

-

Biological Source: Membranes from cells expressing the 5-HT3 receptor (e.g., N1E-115 neuroblastoma cells or HEK293 cells transfected with the 5-HT3 receptor) or from native tissue rich in 5-HT3 receptors (e.g., rat cerebral cortex).

-

Radioligand: [3H]GR65630, a high-affinity 5-HT3 receptor antagonist.

-

Test Compound: YM114.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron or ondansetron).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

2. Procedure:

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [3H]GR65630 (at a concentration close to its Kd), and the membrane preparation.

-

Non-specific Binding: Non-specific binding control, [3H]GR65630, and the membrane preparation.

-

Competitive Binding: Serial dilutions of YM114, [3H]GR65630, and the membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the YM114 concentration.

-

Determine the IC50 value (the concentration of YM114 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: 5-HT-Induced Depolarization in Rat Vagus Nerve

This ex vivo assay assesses the functional antagonism of YM114 at the 5-HT3 receptor.

1. Materials:

-

Isolated vagus nerve from a rat.

-

Artificial cerebrospinal fluid (aCSF).

-

Serotonin (5-HT).

-

YM114.

-

Recording electrodes and amplifier.

2. Procedure:

-

Dissect the vagus nerve and place it in a recording chamber perfused with aCSF.

-

Record the baseline electrical activity of the nerve.

-

Apply 5-HT to the chamber to induce depolarization of the nerve, which is mediated by 5-HT3 receptors.

-

After washing out the 5-HT, pre-incubate the nerve with varying concentrations of YM114.

-

Re-apply 5-HT in the presence of YM114 and record the change in membrane potential.

3. Data Analysis:

-

Measure the amplitude of the 5-HT-induced depolarization in the absence and presence of different concentrations of YM114.

-

Plot the percentage of inhibition of the 5-HT response against the logarithm of the YM114 concentration.

-

Determine the EC50 value, which is the concentration of YM114 that produces 50% of its maximal inhibitory effect.[1]

Visualizations

Signaling Pathway of 5-HT3 Receptor and YM114 Antagonism

Caption: 5-HT3 receptor signaling and the antagonistic action of YM114.

Experimental Workflow for Radioligand Binding Assay

References

In-Vitro Characterization of YM114 (Irofulven): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of YM114, also known as MGI 114, HMAF, and Irofulven. This novel anti-cancer agent, a semi-synthetic derivative of the fungal toxin Illudin S, has demonstrated significant cytotoxic activity across a broad spectrum of human tumor cell lines, including those resistant to conventional chemotherapeutic agents. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action: DNA Damage and Apoptosis Induction

YM114 functions as a potent DNA alkylating agent, leading to the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis) in tumor cells.[1] Its cytotoxic effects are notably independent of the tumor suppressor protein p53 and the cell cycle regulator p21 status of the cancer cells.[2] The induction of DNA damage by YM114 triggers a signaling cascade that ultimately leads to cell cycle arrest and apoptosis.

Quantitative Analysis of In-Vitro Cytotoxicity

The cytotoxic potential of YM114 has been evaluated against a diverse panel of human cancer cell lines using various in-vitro assays. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | Exposure Time | IC50 (µM) |

| DU-145 | Prostate | 24 hours | ~1.0 |

| HCT-116 | Colon | 24 hours | ~0.5 |

| HT-29 | Colon | 24 hours | ~0.8 |

| A2780 | Ovarian | Three doubling times | ~0.49 |

| PANC-1 | Pancreatic | Not Specified | 1-18 |

| MIA PaCa-2 | Pancreatic | Not Specified | 1-18 |

| BxPC-3 | Pancreatic | Not Specified | 1-18 |

Note: The IC50 values can vary between experiments and laboratories due to differences in cell culture conditions and assay parameters.[3]

Experimental Protocols

MTT Cytotoxicity Assay

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of YM114.[3]

Materials:

-

YM114 (Irofulven)

-

Selected cancer cell lines (e.g., DU-145, HCT-116, HT-29)

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to 70-80% confluency.

-

Harvest cells and perform a cell count.

-

Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[3]

-

-

YM114 Treatment:

-

Prepare a stock solution of YM114 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of YM114.

-

Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C.[3]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[3]

-

Human Tumor Colony-Forming Assay (HTCFA)

This assay assesses the ability of individual cancer cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity following treatment with YM114.

Procedure: Human tumor colony-forming units were treated with YM114 at concentrations of 0.001, 0.01, 0.1, and 1 µg/ml, for both a 1-hour exposure and a continuous 14-day exposure. A response was defined as 50% or less colony survival compared to untreated controls.[4]

Signaling Pathways and Experimental Workflows

YM114-Induced DNA Damage Response and Apoptosis Signaling Pathway

The following diagram illustrates the key signaling events initiated by YM114-induced DNA damage, leading to cell cycle arrest and apoptosis.

Caption: YM114 induces DNA damage, activating the ATM-CHK2 pathway leading to S-phase arrest and promoting apoptosis through the mitochondrial pathway.

Experimental Workflow for Assessing YM114-Induced DNA Damage

This diagram outlines a typical experimental workflow to investigate and confirm the DNA-damaging effects of YM114.

Caption: Workflow for analyzing YM114-induced DNA damage, including assessment of chromosomal aberrations, DNA breaks, and cell cycle arrest.

Experimental Workflow for Apoptosis Detection

The following diagram illustrates the workflow for detecting and quantifying apoptosis in cancer cells treated with YM114.

Caption: Workflow for detecting YM114-induced apoptosis through various assays measuring key apoptotic events.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Irofulven induces apoptosis in breast cancer cells regardless of caspase-3 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antitumor activity of MGI 114 (6-hydroxymethylacylfulvene, HMAF), a semisynthetic derivative of illudin S, against adult and pediatric human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of YM114 on the Bezold-Jarisch Reflex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of YM114, a potent and selective 5-HT3 receptor antagonist, on the Bezold-Jarisch reflex (BJR). The BJR is a cardioinhibitory reflex characterized by bradycardia, hypotension, and apnea, triggered by the stimulation of cardiac sensory receptors.[1][2] This guide will detail the mechanism of action of YM114, present quantitative data from key studies, outline experimental protocols for investigating the BJR, and provide visual representations of the relevant physiological pathways and experimental setups.

Core Concepts: The Bezold-Jarisch Reflex and 5-HT3 Receptor Antagonism

The Bezold-Jarisch reflex is a protective physiological response originating from chemoreceptors and mechanoreceptors within the cardiac ventricles, particularly the inferoposterior wall.[1][2] Stimulation of these receptors, often by substances like serotonin (5-hydroxytryptamine, 5-HT) or veratrum alkaloids, activates vagal afferent C-fibers.[3] These signals travel to the nucleus tractus solitarius (NTS) in the brainstem, leading to an increase in parasympathetic (vagal) efferent activity and a simultaneous inhibition of sympathetic outflow.[3] The classic triad of responses includes a decrease in heart rate (bradycardia), a drop in blood pressure (hypotension), and a temporary cessation of breathing (apnea).[1]

Serotonin plays a crucial role in initiating the BJR through its action on 5-HT3 receptors located on the vagal afferent nerve endings in the heart.[3] 5-HT3 receptors are ligand-gated ion channels, and their activation leads to depolarization of the nerve fiber, initiating the reflex arc. YM114 functions as a competitive antagonist at these 5-HT3 receptors. By binding to the receptors without activating them, YM114 prevents serotonin from binding and initiating the signaling cascade that leads to the BJR.

Quantitative Data: Inhibitory Potency of YM114

The inhibitory effects of YM114 on the Bezold-Jarisch reflex have been quantified and compared with other 5-HT3 receptor antagonists. The following table summarizes the intravenous (i.v.) doses required to achieve 50% inhibition (ID50) of the bradycardia induced by the 5-HT3 receptor agonist, 2-methyl-5-HT.

| 5-HT3 Receptor Antagonist | ID50 (µg/kg, i.v.) for Inhibition of 2-methyl-5-HT-induced Bradycardia |

| YM114 | 0.060 |

| YM060 | 0.012 |

| Granisetron | 0.15 |

| Ondansetron | 0.97 |

Data sourced from Yamano et al. (1995).[3]

These data indicate that YM114 is a highly potent inhibitor of the 5-HT3 receptor-mediated Bezold-Jarisch reflex, with a potency greater than that of ondansetron and granisetron.[3]

Experimental Protocols

The investigation of the effects of YM114 on the Bezold-Jarisch reflex typically involves in vivo animal models. The following protocol is a synthesis of methodologies described in key research.[3]

Animal Model and Preparation

-

Species: Male Wistar rats.

-

Anesthesia: Urethane or a similar long-acting anesthetic is administered to maintain a stable plane of anesthesia throughout the experiment.

-

Surgical Preparation:

-

Cannulation of the trachea to ensure a patent airway.

-

Catheterization of a femoral vein for intravenous administration of drugs (e.g., YM114, 2-methyl-5-HT, veratridine).

-

Catheterization of a carotid or femoral artery for continuous monitoring of arterial blood pressure.

-

Placement of electrocardiogram (ECG) electrodes to monitor heart rate.

-

Induction of the Bezold-Jarisch Reflex

The Bezold-Jarisch reflex can be induced through various chemical stimuli:

-

Selective 5-HT3 Receptor Agonist: 2-methyl-5-HT is administered intravenously at doses ranging from 5 to 160 µg/kg to specifically activate the 5-HT3 receptors on vagal afferents.[3]

-

Veratrum Alkaloids: Veratridine (100-200 µg/kg, i.v.) can be used to stimulate both chemoreceptors and baroreceptors, leading to a BJR-like response.[3] It is important to note that YM114, being a selective 5-HT3 antagonist, does not inhibit the bradycardia induced by veratridine.[3]

-

Electrical Vagal Stimulation: To confirm that the observed bradycardia is mediated through the vagus nerve, electrical stimulation of the efferent vagal nerves can be performed. YM114 does not affect the bradycardia induced by this method, confirming its action is on the afferent arm of the reflex.[3]

Drug Administration and Data Acquisition

-

Drug Administration: YM114 and other 5-HT3 antagonists are administered intravenously at varying doses to establish a dose-response relationship. The antagonist is typically administered prior to the inducing agent.

-

Physiological Monitoring:

-

Heart Rate: Continuously monitored using an ECG. The primary endpoint is the decrease in heart rate (bradycardia) following the administration of the inducing agent.

-

Blood Pressure: Continuously monitored via the arterial catheter. The hypotensive response is a key component of the BJR.

-

-

Data Analysis: The inhibitory effect of YM114 is quantified by measuring the reduction in the magnitude of the bradycardic and hypotensive responses in the presence of the antagonist compared to the control response. The ID50 is calculated from the dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of the Bezold-Jarisch Reflex

References

Preclinical studies involving YM114

An in-depth analysis of the public domain and scientific literature reveals that "YM114" does not correspond to a single, consistently identified investigational drug with a substantial body of preclinical research. The designation "YM114" appears in various contexts, often as part of a longer compound name or as a component of a larger molecule, leading to ambiguity.

For instance, literature and clinical trial databases mention several compounds with similar alphanumeric identifiers, including:

-

TMC114 (Darunavir): A well-established protease inhibitor for HIV treatment. While extensive preclinical and clinical data exist for Darunavir, it is not synonymously known as YM114.

-

REGN5093-M114: In this antibody-drug conjugate, "M114" refers to a novel linker-payload system, not the entire drug molecule. Preclinical data would be specific to this conjugate and its components.

-

IMMU-114: An investigational agent for hematological malignancies.

-

ORIC-114: A drug candidate for advanced solid tumors with specific genetic alterations.

-

YY-114 (Pictilisib): A pan-PI3K inhibitor that has undergone preclinical and clinical investigation.

Without a clear and unambiguous identification of the specific "YM114" compound of interest, it is not feasible to provide a detailed and accurate technical guide on its preclinical studies. The experimental protocols, quantitative data, and associated signaling pathways are highly specific to the molecular structure and mechanism of action of a particular drug.

To proceed with a comprehensive report as requested, clarification is required to identify the precise chemical entity referred to as "YM114". Once the specific compound is identified, a thorough literature search can be conducted to assemble the relevant preclinical data, including methodologies and pathway analyses, and present it in the requested in-depth format with appropriate visualizations.

YM114 and its role in neurotransmission

An In-depth Technical Guide on YM-43611 and Its Role in Neurotransmission

Disclaimer: Initial research on the compound "YM114" did not yield relevant results pertaining to neurotransmission. The provided information likely contains a typographical error, and the intended compound is believed to be YM-43611 , a well-characterized dopamine receptor antagonist. This guide will focus on YM-43611.

Executive Summary

YM-43611 is a potent and selective antagonist of the D₂-like family of dopamine receptors, with a notable preference for the D₃ and D₄ subtypes over the D₂ receptor.[1][2] This benzamide derivative has been a valuable pharmacological tool for investigating the distinct physiological roles of these dopamine receptor subtypes. Its in vitro profile demonstrates high affinity and functional antagonism at these receptors, with negligible interaction with a wide range of other neurotransmitter receptors, highlighting its selectivity.[1][2] This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with YM-43611.

Core Pharmacology of YM-43611

The primary mechanism of action of YM-43611 is the competitive blockade of D₂-like dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] By antagonizing these receptors, YM-43611 modulates dopaminergic neurotransmission.

Data Presentation: Receptor Binding and Functional Antagonism

The following tables summarize the quantitative pharmacological data for YM-43611.

Table 1: Receptor Binding Affinity (Kᵢ in nM) of YM-43611

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| Dopamine D₂ | Rat | 165 | [1][2] |

| Human | 42.9 | [1][2] | |

| Dopamine D₃ | Rat | 35.5 | [1][2] |

| Human | 11.2 | [1][2] | |

| Dopamine D₄ | Rat | 1.85 | [1][2] |

| Human | 2.10 | [1][2] | |

| Other Receptors | |||

| Dopamine D₁, D₅ | - | Weak or Negligible | [1][2] |

| Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃ | - | Weak or Negligible | [1][2] |

| Adrenergic α₁, α₂, β | - | Weak or Negligible | [1][2] |

| Histamine H₁ | - | Weak or Negligible | [1][2] |

| Muscarinic M₁, M₂ | - | Weak or Negligible | [1][2] |

Table 2: Functional Antagonist Activity of YM-43611 at Human Dopamine D₂-like Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Antagonist Potency (nM) | Reference |

| Dopamine D₂ | cAMP Formation | pA₂ | 7.42 | 38.1 | [1][2] |

| GTPase Activity | Kᵢ | - | 70.6 | [1] | |

| Dopamine D₃ | cAMP Formation | pKₑ | 8.06 | 8.68 | [1][2] |

| GTPase Activity | Kᵢ | - | 45.5 | [1] | |

| Dopamine D₄ | cAMP Formation | pA₂ | 8.42 | 3.77 | [1][2] |

| GTPase Activity | Kᵢ | - | 3.28 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of YM-43611 for dopamine and other neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from either rat brain tissue (e.g., striatum) or Chinese Hamster Ovary (CHO) cells stably expressing the cloned human dopamine receptor subtypes (D₂, D₃, or D₄).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, is used.

-

Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ and D₃ receptors, or [¹²⁵I]-Iodosulpride for D₄ receptors) is incubated with the prepared membranes and a range of concentrations of YM-43611.

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of YM-43611 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of a standard antagonist (e.g., 1 µM haloperidol).

Functional Assays

Objective: To measure the functional antagonist activity of YM-43611 at D₂-like receptors.

Methodology:

-

Cell Culture: CHO cells stably expressing the human D₂, D₃, or D₄ receptor are cultured to near confluency.

-

Cell Preparation: Cells are harvested and resuspended in a stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of YM-43611 for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin (to stimulate adenylyl cyclase) for another incubation period (e.g., 15 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a suitable detection kit, such as a TR-FRET-based assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of YM-43611 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The data are analyzed to determine the pA₂ or pKₑ value, which are measures of antagonist potency.

Objective: To assess the functional antagonism of YM-43611 by measuring its effect on agonist-stimulated GTPase activity.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells expressing the human D₂, D₃, or D₄ receptor.

-

Assay Conditions: The membranes are incubated in an assay buffer containing [γ-³⁵S]GTPγS, GDP, and varying concentrations of YM-43611.

-

Agonist Stimulation: The reaction is initiated by the addition of dopamine.

-

Incubation: The mixture is incubated at 30°C for a defined period.

-

Separation: The reaction is terminated by rapid filtration, and the amount of bound [γ-³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: The ability of YM-43611 to inhibit the dopamine-stimulated increase in [γ-³⁵S]GTPγS binding is used to calculate its Kᵢ value for functional antagonism.

Mandatory Visualizations

Signaling Pathways

Caption: D₂-like receptor signaling and the antagonistic effect of YM-43611.

Experimental Workflows

Caption: Experimental workflows for radioligand binding and cAMP functional assays.

Conclusion

YM-43611 is a highly selective and potent antagonist of D₂-like dopamine receptors, exhibiting a preferential affinity for D₃ and D₄ subtypes.[1][2] Its well-defined pharmacological profile makes it an essential research tool for dissecting the roles of these specific dopamine receptors in the central nervous system. The data and protocols presented herein provide a comprehensive foundation for researchers and drug development professionals working in the field of neuropharmacology. The unique selectivity of YM-43611 offers a valuable asset in the ongoing efforts to develop more targeted and effective therapies for neuropsychiatric disorders with fewer side effects than less selective dopamine antagonists.

References

Investigating the Therapeutic Potential of YM114 and Related Novel Oncology Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a focus on developing highly specific agents that can overcome intrinsic and acquired resistance to existing treatments. The investigational designation "YM114" appears to be associated with the cytotoxic payload component of the antibody-drug conjugate (ADC) REGN5093-M114 . This guide provides a comprehensive overview of the preclinical and clinical findings related to REGN5093-M114. Additionally, given the initial ambiguity of "YM114" and the relevance to targeting resistance mechanisms in non-small cell lung cancer (NSCLC), this whitepaper also details the therapeutic potential of ORIC-114 , a potent inhibitor of EGFR and HER2. This document is intended to serve as a technical resource for researchers and drug development professionals, summarizing available data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

REGN5093-M114: A MET-Targeted Antibody-Drug Conjugate

REGN5093-M114 is an investigational antibody-drug conjugate designed to target cancer cells that overexpress the mesenchymal-epithelial transition (MET) receptor, a key driver of tumor growth, metastasis, and resistance to targeted therapies, particularly in NSCLC.

Mechanism of Action

REGN5093-M114 consists of three key components:

-

REGN5093: A biparatopic human IgG4p antibody that simultaneously binds to two distinct, non-overlapping epitopes on the MET receptor. This biparatopic binding enhances receptor internalization and lysosomal trafficking compared to monospecific antibodies.[1][2]

-

M114 Linker-Payload: A proprietary, protease-cleavable linker attached to the maytansine derivative M24.[3][4]

-

M24 (a maytansinoid): A potent microtubule inhibitor.

The mechanism of action for REGN5093-M114 follows a multi-step process:

-

Binding: The REGN5093 antibody component of the ADC binds with high affinity to MET receptors on the surface of tumor cells.

-

Internalization: Upon binding, the MET receptor-ADC complex is internalized by the cancer cell. The biparatopic nature of the antibody promotes efficient receptor-mediated endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where the M114 linker is cleaved by lysosomal enzymes.

-

Payload Release and Cytotoxicity: The cleavage of the linker releases the cytotoxic maytansinoid payload, M24, into the cytoplasm of the cancer cell. M24 then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis.[4][5]

This targeted delivery of a potent cytotoxic agent specifically to MET-overexpressing cells aims to maximize anti-tumor efficacy while minimizing systemic toxicity.

Signaling Pathway

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways are crucial for cell proliferation, survival, and migration.[6][7][8] REGN5093-M114 not only delivers a cytotoxic payload but also disrupts MET signaling by promoting the degradation of the receptor.[2]

Preclinical and Clinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of REGN5093-M114 in various cancer models. A key study published in Clinical Cancer Research investigated its efficacy in MET-driven, EGFR TKI-resistant NSCLC models.[9][10]

Table 1: Summary of Preclinical Efficacy of REGN5093-M114

| Model Type | Key Findings | Reference |

| Patient-Derived Organoids (PDOs) | Reduced cell viability in MET-amplified, EGFR TKI-resistant models. | [9] |

| Patient-Derived Cell Lines (PDCs) | More effective in cells with high MET amplification (Gene Copy Number ≥15). | [2][11] |

| In Vivo Patient-Derived Xenografts (PDX) | Induced tumor regression at a dose of 10 mg/kg in mice. | [4] |

| Cell Line-Derived Xenografts | Promoted substantial and durable tumor regression in models with moderate to high MET expression. | [12] |

A Phase 1/2 clinical trial (NCT04982224) is currently evaluating the safety, tolerability, and efficacy of REGN5093-M114 in patients with MET-overexpressing advanced NSCLC.[3][13]

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., patient-derived cells or ATCC cell lines) in a 96-well plate and incubate.

-

Treatment: Treat cells with varying concentrations of REGN5093-M114 (e.g., 0 to 3 µg/mL) for a specified duration (e.g., 5 days).

-

Reagent Preparation: Thaw the CellTiter-Glo® Reagent and bring to room temperature.

-

Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Animal Model: Use immunocompromised mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously implant patient-derived xenografts (PDX) harboring EGFR-TKI-induced MET amplification.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize mice into treatment and control groups.

-

Treatment Administration: Administer REGN5093-M114 (e.g., at a dose of 10 mg/kg) and control substances intravenously.[4]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis.

ORIC-114: A Brain-Penetrant EGFR/HER2 Inhibitor

ORIC-114 is an investigational, orally bioavailable, irreversible small molecule inhibitor designed to selectively target EGFR and HER2, with a particular focus on exon 20 insertion mutations.[14][15] A key feature of ORIC-114 is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS) metastases.[16][17]

Mechanism of Action

ORIC-114 covalently binds to the cysteine residue in the ATP-binding pocket of EGFR and HER2, leading to irreversible inhibition of their kinase activity. This blocks the downstream signaling pathways that drive tumor cell proliferation and survival. Its high selectivity for mutant forms of EGFR and HER2 over the wild-type receptors is intended to provide a wider therapeutic window and reduce off-target toxicities.

Signaling Pathway

The EGFR and HER2 signaling pathways are central to the growth and survival of many cancer types. Ligand binding to EGFR or heterodimerization with HER2 leads to the activation of downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[15][18] By irreversibly inhibiting EGFR and HER2, ORIC-114 effectively shuts down these pro-survival signals.

Preclinical and Clinical Data

Preclinical data presented at major oncology conferences have highlighted the potential of ORIC-114 as a best-in-class inhibitor.

Table 2: Summary of Preclinical Data for ORIC-114

| Assay Type | Key Findings | Reference |

| Biochemical and Cell-Based Assays | Potent inhibitor of EGFR/HER2 exon 20 and other atypical EGFR mutants with low to subnanomolar activity. | [19][20] |

| In Vivo NSCLC Models | Demonstrated tumor regressions and complete responses when dosed orally once daily. | [16][17] |

| In Vivo Intracranial NSCLC Models | Showed superior anti-tumor activity compared to other EGFR inhibitors, confirming brain penetrance. | [16][17] |

| Kinome Profiling | Displayed high selectivity with no identified off-target kinase liabilities. | [21] |

A Phase 1b clinical trial (NCT05315700) is ongoing to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ORIC-114 in patients with advanced solid tumors harboring EGFR or HER2 alterations.[18][22][23] Initial results have shown a favorable pharmacokinetic profile and early signs of clinical activity.[24]

Experimental Protocols

-

Cell Line Engineering: Use BaF3 cells engineered to stably express various EGFR mutations (e.g., classical mutations, exon 20 insertions, atypical mutations).

-

Treatment: Treat the engineered BaF3 cells with a range of concentrations of ORIC-114 and comparator compounds for 72 hours.

-

Viability Measurement: Assess cell viability using the CellTiter-Glo® assay as described previously.

-

Data Analysis: Calculate the absolute EC50 values for each compound against each EGFR mutant cell line to determine potency and selectivity.

-

Cell Line and Animal Model: Use a human NSCLC cell line engineered to express luciferase (e.g., PC9-luciferase) and immunocompromised mice.

-

Intracranial Implantation: Implant the luciferase-expressing cancer cells into the brains of the mice.

-

Treatment: Administer ORIC-114 or vehicle control orally once daily for a specified period (e.g., 14 or 21 days).

-

Tumor Growth Monitoring: Monitor intracranial tumor growth by measuring bioluminescence.

-

Efficacy Assessment: Compare the reduction in bioluminescence between the treatment and control groups to determine the anti-tumor activity of ORIC-114 in the CNS.

Conclusion

The investigational agents REGN5093-M114 and ORIC-114 represent promising therapeutic strategies for cancers with specific molecular alterations and high unmet medical needs. REGN5093-M114, through its targeted delivery of a potent cytotoxin to MET-overexpressing cells, offers a potential solution to overcome resistance to existing targeted therapies in NSCLC. ORIC-114, with its high potency, selectivity, and brain penetrance, addresses the significant challenge of treating EGFR and HER2-mutated tumors, including those that have metastasized to the brain. The ongoing clinical evaluation of these compounds will be critical in defining their roles in the evolving landscape of precision oncology. This technical guide provides a foundational understanding of these agents for the scientific community to build upon as more data becomes available.

References

- 1. Antibody-drug conjugate development: opening windows for EGFR-mutant EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancers? - Hida - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 5. ccr.cancer.gov [ccr.cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Biparatopic Antibody–Drug Conjugate to Treat MET-Expressing Cancers, Including Those that Are Unresponsive to MET Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ch.promega.com [ch.promega.com]

- 14. dkfz.de [dkfz.de]

- 15. researchgate.net [researchgate.net]

- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 17. ORIC Pharmaceuticals Presents Promising Preclinical Data on Three Programs at the 2022 American Association for Cancer Research (AACR) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 18. researchgate.net [researchgate.net]

- 19. Generation and propagation of patient-derived organoid cell cultures (PDOD) [bio-protocol.org]

- 20. Discovery of ORIC-114, a highly selective, brain-penetrant irreversible inhibitor of EGFR and HER2 that demonstrates potential best-in-class properties - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 21. investing.com [investing.com]

- 22. benchchem.com [benchchem.com]

- 23. UCSF Solid Tumor Trial → ORIC-114 in Patients With Advanced Solid Tumors Harboring an EGFR or HER2 Alteration [clinicaltrials.ucsf.edu]

- 24. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of YM114

Disclaimer: Information regarding the specific compound YM114 is not publicly available. The following application notes and protocols are provided as a representative example based on the characteristics of a similar small molecule inhibitor, MG149, which targets the YEATS4 pathway. These protocols are intended for guidance and should be adapted to the specific properties of YM114 once they are known.

Introduction

YM114 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in oncology. While the precise mechanism of action for YM114 is yet to be fully elucidated, it is hypothesized to modulate key signaling pathways involved in cell proliferation and survival. These application notes provide a comprehensive overview of representative in-vivo experimental protocols to assess the efficacy and pharmacodynamics of YM114 in preclinical cancer models. The methodologies described are based on established practices for similar targeted therapies.

Mechanism of Action and Signaling Pathway

It is postulated that YM114 may function as an inhibitor of a critical kinase or acetyltransferase involved in oncogenic signaling. For the purpose of this representative protocol, we will consider a mechanism similar to that of MG149, an inhibitor of lysine acetyltransferase 8 (KAT8). Inhibition of KAT8 by MG149 leads to the degradation of the YEATS4 protein, a key oncogenic driver, thereby suppressing tumor growth.

Below is a diagram illustrating a potential signaling pathway that could be targeted by a compound like YM114, leading to the inhibition of tumor progression.

Caption: Hypothetical signaling pathway for YM114.

Quantitative Data Summary

The following tables summarize representative quantitative data from in-vivo studies using the proxy compound MG149.

Table 1: In-Vivo Efficacy of MG149 in a Bladder Cancer Xenograft Mouse Model [1]

| Parameter | Details |

| Mouse Strain | Nude mice |

| Cancer Cell Line | UMUC3 (human bladder cancer) |

| Drug | MG149 |

| Dosage | 5 mg/kg |

| Administration Route | Intraperitoneal (i.p.) injection |

| Vehicle | DMSO |

| Treatment Schedule | Injected at indicated time points (specifics not detailed) |

| Outcome | Significant suppression of tumor growth |

| Combination Therapy | Combination with cisplatin showed the strongest tumor suppression |

Table 2: In-Vivo Application of MG149 in an Allergic Asthma Mouse Model [1]

| Parameter | Details |

| Mouse Strain | C57BL/6 |

| Model | House dust mite (HDM)-challenged allergic asthma |

| Drug | MG149 |

| Administration Timing | 60 minutes prior to HDM administration |

| Outcome | - Reduced airway hyperresponsiveness- Decreased inflammatory cell infiltration- Reduced mucus secretion- Decreased IL-33 expression |

Experimental Protocols

Protocol 1: Xenograft Mouse Model for Efficacy Assessment

This protocol outlines a generalized procedure for evaluating the in-vivo anti-tumor efficacy of a small molecule inhibitor like YM114 in a subcutaneous xenograft mouse model.[1][2]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Human cancer cells (e.g., UMUC3 bladder cancer cells)

-

YM114

-

Vehicle (e.g., 10% DMSO in PBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells in appropriate media until they reach 80-90% confluency.

-

Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2-3 x 10^6 cells per 100 µL.[2]

-

-

Tumor Cell Implantation:

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[2]

-

Monitor mice regularly for tumor growth.

-

-

YM114 Preparation and Administration:

-

Prepare a stock solution of YM114 in a suitable solvent (e.g., DMSO).

-

On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration (e.g., 5 mg/kg). The final concentration of the solvent should be kept low (typically <10%) to avoid toxicity.[2]

-

Administer the YM114 solution via intraperitoneal injection. The injection volume should be appropriate for the mouse weight (e.g., 100-200 µL).[2]

-

For the control group, administer the vehicle following the same schedule.[2]

-

-

Monitoring and Data Collection:

-

Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width^2).[2]

-

Monitor the body weight and overall health of the mice throughout the experiment.[2]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[2]

-

Caption: Experimental workflow for a xenograft mouse model.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the analysis of target engagement and downstream effects of YM114 in tumor tissue.

Materials:

-

Excised tumor tissues from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., against acetylated-YEATS4, total YEATS4, and downstream markers)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Tissue Lysis:

-

Homogenize tumor tissues in lysis buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant containing protein lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Compare the levels of target proteins between YM114-treated and vehicle-treated groups.

-

References

YM114 (KAE-393): Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM114, also known as KAE-393, is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization. By competitively blocking this receptor, YM114 inhibits these downstream effects, making it a valuable tool for research in areas such as neuropharmacology, gastrointestinal motility, and emesis. These application notes provide detailed protocols for the dissolution and preparation of YM114 for in vitro and in vivo experiments, along with a summary of its pharmacological data and a visualization of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key pharmacological data for YM114 (KAE-393) based on published studies.

| Parameter | Value | Species/System | Reference Compound | Method |

| Ki | 0.341 nM | N1E-115 cells | [3H]GR65630 | Radioligand Binding Assay |

| EC50 | 1.39 nM | Rat nodose ganglion | 5-HT | Electrophysiology (Depolarization) |

| ED50 (bradycardia inhibition) | 0.31 µg/kg i.v. | Rat | 5-HT | In vivo |

| ED50 (stress-induced defecation) | 6.9 µg/kg p.o. | Rat | - | In vivo |